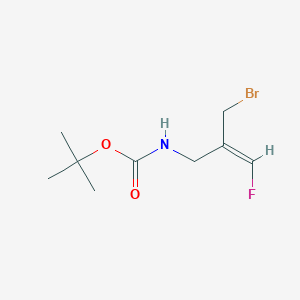
(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, a bromomethyl group, and a fluoroallyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromomethyl and fluoroallyl precursor. One common method is the reaction of tert-butyl carbamate with (E)-2-bromo-3-fluoropropene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The fluoroallyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted carbamates.
Elimination: Formation of fluoroalkenes.
Oxidation: Formation of fluoroallyl alcohols or ketones.
Reduction: Formation of fluoroallyl amines or alcohols.
Scientific Research Applications
(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate involves its reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the fluoroallyl group can participate in various addition and elimination reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2-bromomethyl)carbamate
- tert-butyl (3-fluoroallyl)carbamate
- tert-butyl (2-(chloromethyl)-3-fluoroallyl)carbamate
Uniqueness
(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is unique due to the presence of both bromomethyl and fluoroallyl groups. This combination of functional groups provides distinct reactivity and versatility compared to similar compounds. The fluoroallyl group, in particular, imparts unique electronic properties that can influence the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
tert-butyl N-[(E)-2-(bromomethyl)-3-fluoroprop-2-enyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h5H,4,6H2,1-3H3,(H,12,13)/b7-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTILTRMBJQAPB-ALCCZGGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=CF)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=C\F)/CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
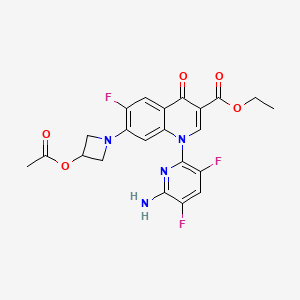
![tert-butyl 3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)
![N-(2,5-dimethylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2390821.png)
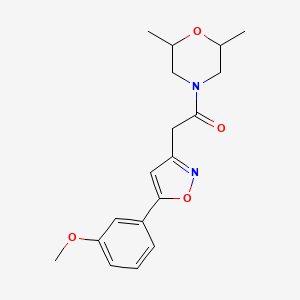
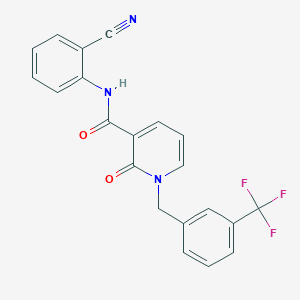
![2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2390825.png)
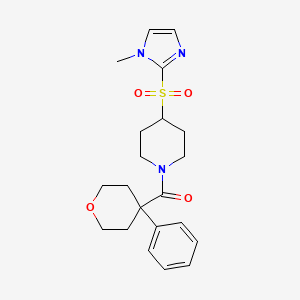

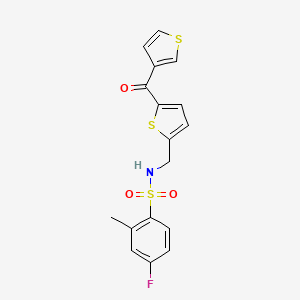
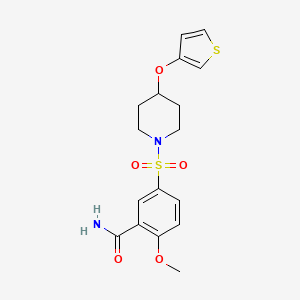

![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)
![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)
![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)
